molecular formula C8H6N8 B1630888 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 6926-49-4

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Cat. No. B1630888
CAS RN: 6926-49-4
M. Wt: 214.19 g/mol
InChI Key: TUSPQFBMQKZVAL-UHFFFAOYSA-N
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Description

“5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is a chemical compound with the molecular formula C8H6N8 . It is related to Irbesartan, a member of non-peptide angiotensin II receptor antagonists used worldwide in the treatment of hypertension and diabetic nephropathy .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a subject of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The molecular structure of “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” involves a tetrazole ring system . This structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .


Chemical Reactions Analysis

Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . They are also used in the preparation of imidoyl azides .


Physical And Chemical Properties Analysis

The molecular weight of “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is 214.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 109 Ų .

Scientific Research Applications

Synthesis and Characterization

  • The compound 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole and its derivatives have been synthesized and characterized for various properties. For instance, novel tetrazole liquid crystals have been synthesized and characterized, displaying mesogenic behavior characterized by polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction techniques (Tariq et al., 2013).

Structural Studies

  • X-ray crystallography has been used extensively to determine the structure of tetrazole derivatives. For instance, the structures of specific tetrazole derivatives have been determined, revealing that the tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions of each compound show no conjugation to the tetrazole groups (Al-Hourani et al., 2015).

Biological Evaluation

  • Some tetrazole derivatives have been evaluated for their biological activities. For instance, novel oxadiazoles bearing 5-phenyl-tetrazole were synthesized and their in vitro anti-osteoclastogenic activities were evaluated. These compounds inhibited the formation of osteoclasts, suggesting potential use in the design of novel anti-osteoclastogenic therapeutics (Moon et al., 2015).

Applications in Material Science

  • Tetrazole derivatives have found applications in material science. For example, a tetrazole-based Zn(II) coordination polymer demonstrated strong blue fluorescence emissions in the solid state at room temperature, suggesting its potential in electronic devices (Chen et al., 2011).

Future Directions

The future directions for “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” could involve further exploration of its potential applications in medicinal chemistry, given the interest in tetrazole derivatives .

properties

IUPAC Name

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSPQFBMQKZVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299861
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

CAS RN

6926-49-4
Record name MLS002920193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
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5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Reactant of Route 5
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Reactant of Route 6
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Citations

For This Compound
1
Citations
刘忠鑫 - 2022 - 青岛大学
Number of citations: 0

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